REACTION_CXSMILES
|
[CH:1]([O:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[CH:8](O)(C)[CH3:9]>O>[C:1]([O:4][CH:5]([CH3:7])[CH3:6])([CH3:8])([CH3:3])[CH3:2].[C:1]([O:4][CH:5]([CH3:7])[CH3:6])([CH2:8][CH3:9])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
operated at 150° C.
|
Type
|
ADDITION
|
Details
|
is also introduced into drier 34
|
Type
|
CUSTOM
|
Details
|
The diisopropyl ether enriched phase is removed from the separator via line 44
|
Type
|
CUSTOM
|
Details
|
The water enriched phase is removed from the separator via line 42
|
Type
|
CUSTOM
|
Details
|
is removed in line 46
|
Type
|
CUSTOM
|
Details
|
A portion of the dry isopropyl alcohol stream 46 may be removed in line 48
|
Type
|
CUSTOM
|
Details
|
collected as high purity isopropyl alcohol product
|
Type
|
CUSTOM
|
Details
|
is operated at 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CC)OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([O:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[CH:8](O)(C)[CH3:9]>O>[C:1]([O:4][CH:5]([CH3:7])[CH3:6])([CH3:8])([CH3:3])[CH3:2].[C:1]([O:4][CH:5]([CH3:7])[CH3:6])([CH2:8][CH3:9])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
operated at 150° C.
|
Type
|
ADDITION
|
Details
|
is also introduced into drier 34
|
Type
|
CUSTOM
|
Details
|
The diisopropyl ether enriched phase is removed from the separator via line 44
|
Type
|
CUSTOM
|
Details
|
The water enriched phase is removed from the separator via line 42
|
Type
|
CUSTOM
|
Details
|
is removed in line 46
|
Type
|
CUSTOM
|
Details
|
A portion of the dry isopropyl alcohol stream 46 may be removed in line 48
|
Type
|
CUSTOM
|
Details
|
collected as high purity isopropyl alcohol product
|
Type
|
CUSTOM
|
Details
|
is operated at 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CC)OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |